A practical early development synthesis of the Nav1.7 inhibitor GDC-0310, which utilizes (1S)-1-(2,5-difluorophenyl)ethan-1-ol as a key intermediate, has been described. [] The synthesis involves a crucial SN2 displacement reaction. This reaction involves the chiral mesylate of (R)-1-(3,5-dichlorophenyl)ethan-1-ol and a piperidine intermediate, ultimately yielding enantiomerically pure GDC-0310. []
Another synthesis approach utilizes a “half-concentration” method in the presence of (+)-(1S)- or (−)-(1R)-camphorsulfonic acid (CSA) for the resolution of (±) 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol. [] This method focuses on separating the enantiomers of the racemic mixture, leading to the isolation of the desired (1S)-1-(2,5-difluorophenyl)ethan-1-ol. []
One example is its utilization in the synthesis of the Nav1.7 inhibitor GDC-0310, a potential drug candidate for chronic pain management. [] The specific stereochemistry of (1S)-1-(2,5-difluorophenyl)ethan-1-ol is crucial for the biological activity of GDC-0310. []
Furthermore, it serves as a starting material in synthesizing pyrazole analogues of SKF-96365, a compound known to interact with store-operated calcium entry (SOCE). [] These analogues are being explored for their potential as SOCE inhibitors, which could have implications in various cellular processes. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2